1-ethyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
1-Ethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-pyrazole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecule. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Identifying the threshold effects and safe dosage ranges is crucial for its potential use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing metabolic flux and the levels of various metabolites. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity, stability, and interactions with other biomolecules, ultimately influencing its overall biochemical effects .
Preparation Methods
The synthesis of 1-ethyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of ethyl hydrazine with pyrazole-5-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid, while reduction could produce 1-ethyl-1H-pyrazole-5-amine.
Scientific Research Applications
1-Ethyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives such as:
1-Methyl-1H-pyrazole-5-carbohydrazide: Similar in structure but with a methyl group instead of an ethyl group. This slight difference can lead to variations in chemical reactivity and biological activity.
1-Phenyl-1H-pyrazole-5-carbohydrazide:
1-Benzyl-1H-pyrazole-5-carbohydrazide: The benzyl group provides additional steric hindrance and electronic effects, influencing its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific ethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
2-ethylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-5(3-4-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLSSKUSMVWFIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427318 |
Source
|
Record name | 1-ethyl-1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001755-76-5 |
Source
|
Record name | 1-ethyl-1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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